molecular formula C8H8N2S B174131 7-Methyl-1,3-benzothiazol-6-amine CAS No. 196205-20-6

7-Methyl-1,3-benzothiazol-6-amine

Cat. No. B174131
Key on ui cas rn: 196205-20-6
M. Wt: 164.23 g/mol
InChI Key: MWFHUUYNKQVJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141578B2

Procedure details

7-Methyl-6-nitrosobenzothiazole was prepared from 6-nitrobenzothiazole according to the general procedure described by Bartoli et al. Synlett 270 (1976). To a solution of 7-methyl-6-nitrosobenzothiazole (889 mg, 5.00 mmol) in AcOH (40 mL) at 70° C. was added iron powder (325 mesh, 559 mg, 10.0 mmol) in a single portion. The resulting dark reaction mixture was stirred for 15 min before it was cooled and concentrated in vacuo to leave a residue which was partitioned between 1N HCl (50 mL) and CH2Cl2 (50 mL). The layers were separated and the organic layer was washed once with 1N HCl (25 mL). The combined aqueous layers were made basic by the addition of solid NaHCO3 and were extracted twice with EtOAc. The organic phases were combined, dried over MgSO4 and concentrated in vacuo to give 534 mg (65%) of compound 497A as a light brown solid. HPLC: 96% at 0.55 min (retention time) (YMC S5 ODS column, 4.6×50 mm Ballistic, 10–90% aqueous methanol over 4 min containing 0.2% H3PO4, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 165.0 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-methyl-6-nitrosobenzothiazole
Quantity
889 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
559 mg
Type
catalyst
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[N+](C1C=CC2N=CSC=2C=1)([O-])=O.[CH3:13][C:14]1[C:22]2[S:21][CH:20]=[N:19][C:18]=2[CH:17]=[CH:16][C:15]=1[N:23]=[O:24]>CC(O)=O.[Fe]>[CH3:13][C:14]1[C:22]2[S:21][CH:20]=[N:19][C:18]=2[CH:17]=[CH:16][C:15]=1[N:23]=[O:24].[NH2:23][C:15]1[CH:16]=[CH:17][C:18]2[N:19]=[CH:20][S:21][C:22]=2[C:14]=1[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=CS2)C=C1
Step Two
Name
7-methyl-6-nitrosobenzothiazole
Quantity
889 mg
Type
reactant
Smiles
CC1=C(C=CC=2N=CSC21)N=O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
559 mg
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 15 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting dark reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a residue which
CUSTOM
Type
CUSTOM
Details
was partitioned between 1N HCl (50 mL) and CH2Cl2 (50 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed once with 1N HCl (25 mL)
ADDITION
Type
ADDITION
Details
The combined aqueous layers were made basic by the addition of solid NaHCO3
EXTRACTION
Type
EXTRACTION
Details
were extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C=CC=2N=CSC21)N=O
Name
Type
product
Smiles
NC1=C(C2=C(N=CS2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 534 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 130.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.